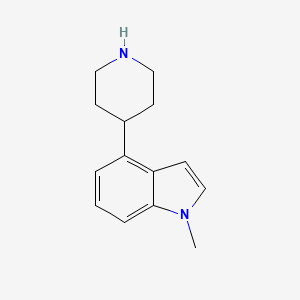
1-methyl-4-(piperidin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(piperidin-4-yl)-1H-indole is a chemical compound with a unique structure that combines an indole ring with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(piperidin-4-yl)-1H-indole typically involves the reaction of 1-methylindole with 4-piperidone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-4-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors, while the piperidine moiety may enhance binding affinity and specificity. These interactions can modulate biological processes, making the compound valuable for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(piperidin-4-yl)piperazine: This compound shares a similar piperidine structure but differs in the presence of a piperazine ring instead of an indole ring.
1-Methyl-4-(piperidin-4-yl)-piperidine: Another similar compound with a piperidine ring but lacks the indole moiety.
Uniqueness: 1-Methyl-4-(piperidin-4-yl)-1H-indole is unique due to its combination of an indole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-methyl-4-piperidin-4-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-10-7-13-12(3-2-4-14(13)16)11-5-8-15-9-6-11/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
WUANPRJPJZTAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CC=C21)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
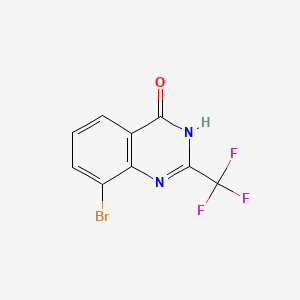
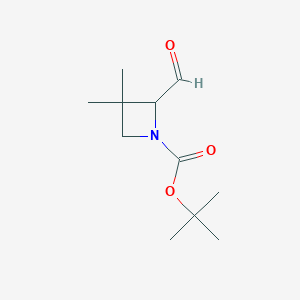
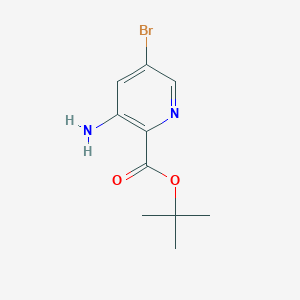
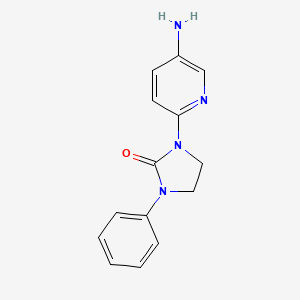
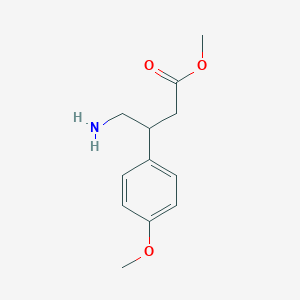
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

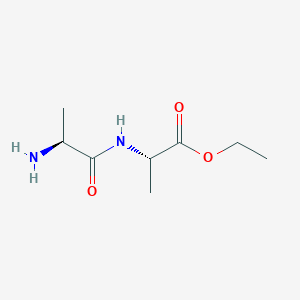
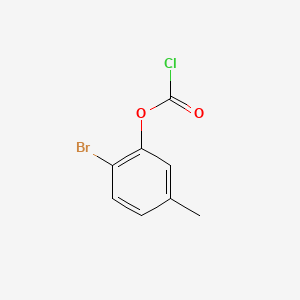
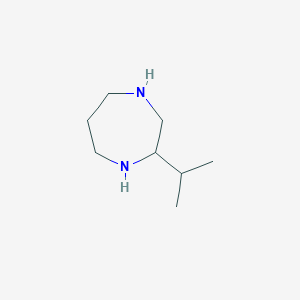

![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

